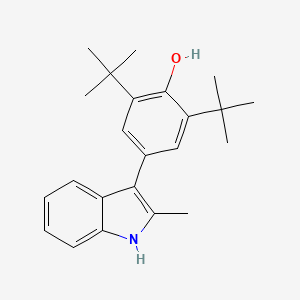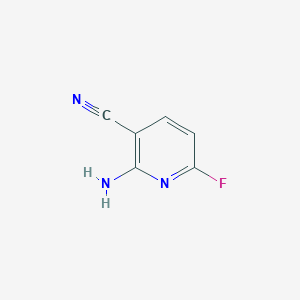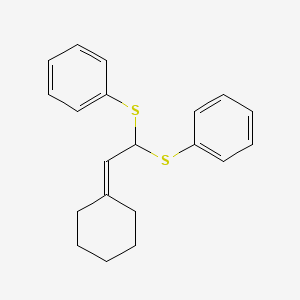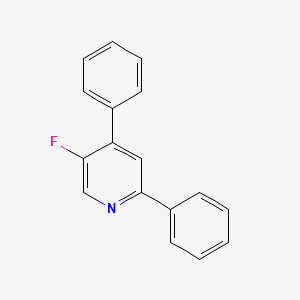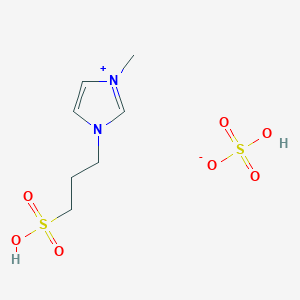![molecular formula C19H21N B14136818 2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] CAS No. 97961-95-0](/img/structure/B14136818.png)
2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound is part of a broader class of spiroindoles, which are known for their significant biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes a Fischer indole synthesis to yield the spirocyclic indole . The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: Compounds with a spirocyclic oxindole structure.
Spirobenzofurans: Compounds with a spirocyclic benzofuran structure.
Spirobenzopyrans: Compounds with a spirocyclic benzopyran structure
Uniqueness
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
97961-95-0 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
2-phenylspiro[1,2-dihydroindole-3,1'-cyclohexane] |
InChI |
InChI=1S/C19H21N/c1-3-9-15(10-4-1)18-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-18/h1,3-6,9-12,18,20H,2,7-8,13-14H2 |
Clé InChI |
HOJHWVXYCZXHLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(NC3=CC=CC=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


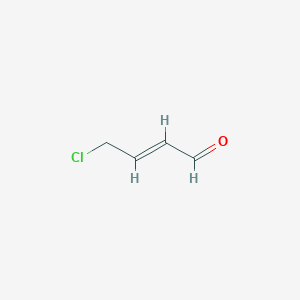

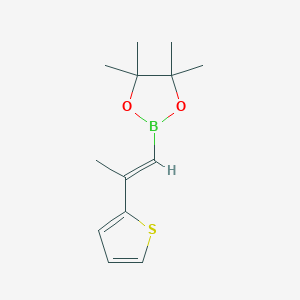
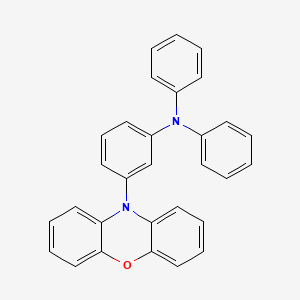
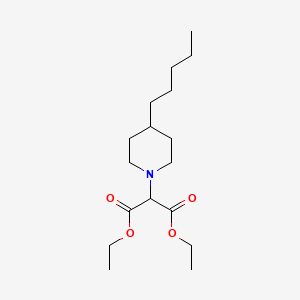
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
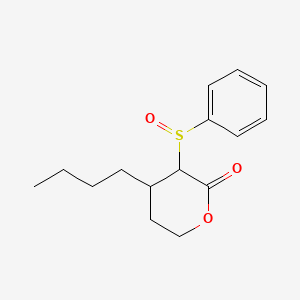
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
